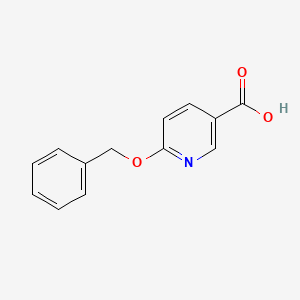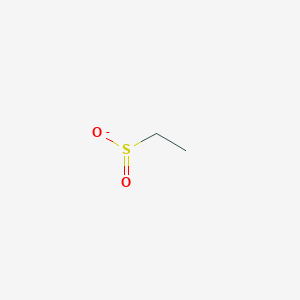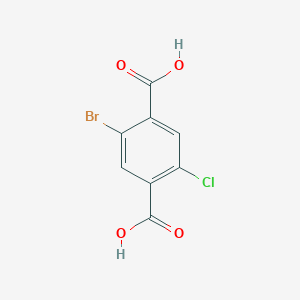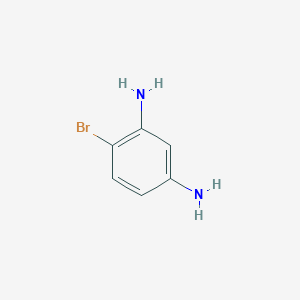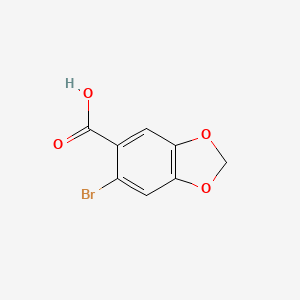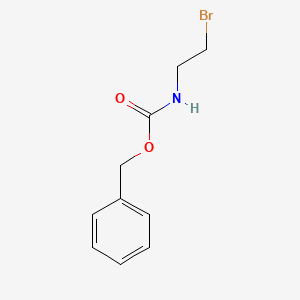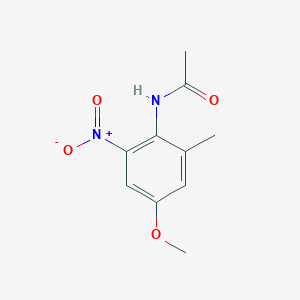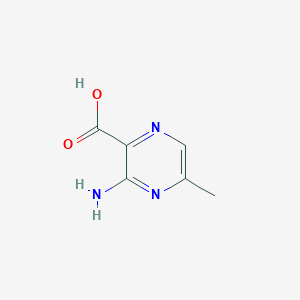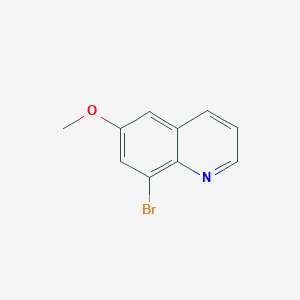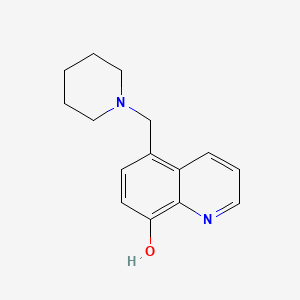
(4-Methylphenyl)sulfonyl acetate
Descripción general
Descripción
“(4-Methylphenyl)sulfonyl acetate” is a chemical compound with the molecular formula C9H10O4S . It is also known by other names such as “Acetic 4-methylbenzenesulfonic anhydride” and "Tosyl Acetate" .
Synthesis Analysis
The synthesis of sulfonyl compounds has been a topic of interest in organic chemistry. A study published in Nature Communications discussed the generation and use of sulfinyl radicals in a dual radical addition/radical coupling with unsaturated hydrocarbons . This strategy provides an entry to a variety of previously inaccessible linear and cyclic disulfurized adducts in a single step .Molecular Structure Analysis
The molecular structure of “(4-Methylphenyl)sulfonyl acetate” consists of a sulfonyl group attached to a 4-methylphenyl group and an acetate group . The InChI string representation of the molecule isInChI=1S/C9H10O4S/c1-7-3-5-9(6-4-7)14(11,12)13-8(2)10/h3-6H,1-2H3 . Chemical Reactions Analysis
Sulfinyl radicals, one of the fundamental classes of S-centered radicals, have been used in synthetic applications in organic chemistry . Experimental and theoretical mechanistic investigations suggest that these reactions proceed through sequential sulfonyl and sulfinyl radical addition .Physical And Chemical Properties Analysis
“(4-Methylphenyl)sulfonyl acetate” has a molecular weight of 214.24 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 3 .Aplicaciones Científicas De Investigación
Application in Antimicrobial and Anti-inflammatory Activities
Scientific Field
Summary of the Application
This compound has been used in the synthesis of 2-(4-methylsulfonyl phenyl) indole derivatives, which have shown promising results as multi-target compounds with dual antimicrobial and anti-inflammatory activities .
Methods of Application or Experimental Procedures
Three series of 2-(4-methylsulfonyl phenyl) indole derivatives were designed and synthesized. The synthesized compounds were then assessed for their antimicrobial, COX inhibitory, and anti-inflammatory activities .
Results or Outcomes
Compound 7g was identified as the most potent antibacterial candidate against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii, respectively, with a safe therapeutic dose. Compounds 7a–k, 8a–c, and 9a–c showed good anti-inflammatory activity with excessive selectivity towards COX-2 in comparison with reference drugs indomethacin and celecoxib .
Application in the Synthesis of Indolizidines
Scientific Field
Summary of the Application
“(4-Methylphenyl)sulfonyl acetate” has been used in the preparation and reductive transformations of vinylogous sulfonamides (β-sulfonyl enamines), and applied to the synthesis of indolizidines .
Methods of Application or Experimental Procedures
Condensation between the methiodide salts of 1-alkylpyrrolidine-2-thiones and ethyl [(4-methylphenyl)sulfonyl]acetate or 1-[(4-methylphenyl)sulfonyl]propan-2-one afforded several 2-{[(4-methylphenyl)sulfonyl]methylene}pyrrolidines in good yield .
Results or Outcomes
These β-sulfonyl enamines are sufficiently nucleophilic for cyclisation with internal electrophiles to give sulfone-substituted indolizines, potentially useful scaffolds for alkaloid synthesis .
Application in the Synthesis of Benzimidazoles
Scientific Field
Summary of the Application
This compound has been used in the design and synthesis of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles . These benzimidazole derivatives have been evaluated as selective cyclooxygenase-2 (COX-2) inhibitors .
Methods of Application or Experimental Procedures
A novel series of benzimidazole derivatives wherein 4-(methylsulfonyl) phenyl pharmacophore attached via its C-2 position was designed and synthesized . These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors .
Results or Outcomes
Several compounds as 11b, 11k, 12b, and 12d showed selective inhibition to (COX-2) isozyme . Compound 11b showed the most potent (COX-2) inhibitory activity with (IC 50 = 0.10 μM) and selectivity index (SI = 134) .
Application in the Development of Reusable Palladium NHC-Based Catalysts
Scientific Field
Summary of the Application
“(4-Methylphenyl)sulfonyl acetate” has been used in the development of reusable palladium NHC-based catalysts . These catalysts have been applied in various catalytic processes other than the classical C-C coupling reactions .
Methods of Application or Experimental Procedures
The development of these catalysts involves the design of reusable Pd-NHC complexes, and their use in homogenous catalysis .
Results or Outcomes
These Pd-NHC complexes have shown promising results in various catalytic processes .
Direcciones Futuras
The future directions in the research and application of sulfonyl compounds like “(4-Methylphenyl)sulfonyl acetate” could involve further exploration of sulfinyl radicals in organic synthesis . This could potentially lead to the development of new methodologies for assembling valuable sulfoxide compounds .
Propiedades
IUPAC Name |
(4-methylphenyl)sulfonyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-7-3-5-9(6-4-7)14(11,12)13-8(2)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAJUPONZOXFNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70303414 | |
| Record name | (4-methylphenyl)sulfonyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylphenyl)sulfonyl acetate | |
CAS RN |
26908-82-7 | |
| Record name | NSC158268 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158268 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-methylphenyl)sulfonyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70303414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopenta[c]pyrazole-2(4h)-propanenitrile, 3-amino-5,6-dihydro-](/img/structure/B1267076.png)
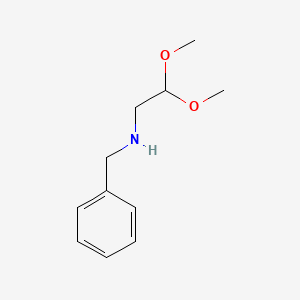

![4-[(4-Bromophenyl)sulfanyl]butanoic acid](/img/structure/B1267080.png)
